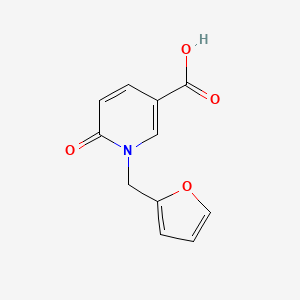
1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid is a heterocyclic compound that features both furan and pyridine rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid typically involves the reaction of furan derivatives with pyridine carboxylic acids. One common method includes the radical bromination of the methyl group of a furan derivative, followed by a series of reactions including phosphonation and condensation with pyridine carboxylic acids .
Industrial Production Methods: Industrial production methods for this compound often involve the use of biomass-derived furans. These methods are advantageous due to their lower cost and reduced environmental impact. The use of biocatalytic and fermentative processes has been explored to produce furan derivatives on a large scale .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanic acids.
Reduction: Reduction reactions can convert the furan ring into dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions include furanic acids, dihydrofuran derivatives, and various substituted furans .
Scientific Research Applications
1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of pharmaceuticals, resins, agrochemicals, and lacquers.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis. The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
2-Furoic acid: A simpler furan derivative used as a feedstock in organic synthesis.
5-Hydroxy-methylfurfural: A biomass-derived furan compound with applications in the production of biofuels and polymer precursors.
2,5-Furandicarboxylic acid: Another furan derivative used in the synthesis of biodegradable plastics.
Uniqueness: 1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid stands out due to its dual furan-pyridine structure, which imparts unique chemical properties and a broader range of applications compared to simpler furan derivatives .
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c13-10-4-3-8(11(14)15)6-12(10)7-9-2-1-5-16-9/h1-6H,7H2,(H,14,15) |
InChI Key |
TVUHKJVYMSKICH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C=C(C=CC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















